molecular formula C6H14BrO3P B146636 Diethyl 2-bromoethylphosphonate CAS No. 5324-30-1

Diethyl 2-bromoethylphosphonate

Cat. No.: B146636
CAS No.: 5324-30-1
M. Wt: 245.05 g/mol
InChI Key: PINITSMLVXAASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-bromoethylphosphonate is an organic compound with the molecular formula C6H14BrO3PThis compound is a clear, colorless to slightly yellow liquid with a molecular weight of 245.05 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-bromoethylphosphonate can be synthesized through the reaction of 1,2-dibromoethane with triethyl phosphite. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:

BrCH2CH2Br+P(OEt)3BrCH2CH2P(OEt)2+EtBr\text{BrCH}_2\text{CH}_2\text{Br} + \text{P(OEt)}_3 \rightarrow \text{BrCH}_2\text{CH}_2\text{P(OEt)}_2 + \text{EtBr} BrCH2​CH2​Br+P(OEt)3​→BrCH2​CH2​P(OEt)2​+EtBr

Industrial Production Methods

In industrial settings, the production of diethyl (2-bromoethyl)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-bromoethylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Radical Coupling: Radical initiators such as azobisisobutyronitrile (AIBN) are used to generate radicals for coupling reactions.

    Cross-Coupling Reactions: Catalysts such as palladium complexes are used in the presence of base and solvent to facilitate the coupling reactions.

Major Products Formed

The major products formed from these reactions include various phosphonate derivatives, which are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

Diethyl 2-bromoethylphosphonate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-bromoethylphosphonate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions. Its ability to participate in both substitution and coupling reactions makes it a valuable compound in organic synthesis and materials science. Additionally, its applications in the synthesis of bioactive molecules and pharmaceuticals highlight its importance in medicinal chemistry.

Properties

IUPAC Name

1-bromo-2-diethoxyphosphorylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINITSMLVXAASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201333
Record name Diethyl (2-bromoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5324-30-1
Record name Diethyl P-(2-bromoethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5324-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (2-bromoethyl)phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (2-bromoethyl)phosphonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (2-bromoethyl)phosphonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (2-bromoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (2-bromoethyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,2-dibromoethane (69 ml, 0.8 mol) was poured into a two-necked 150 mL round-bottom flask. Triethylphosphite (34.3 ml, 0.2 mol) was added under stirring and the mixture was then refluxed for 2 hours. The excess of 1,2-dibromoethane was removed by rotary evaporation under gentle warming at 60-70° C. The residue was distilled under reduced pressure (2 mmHg, 95-105° C. or 1 mmHg, 75° C.). Yield 95%.
Quantity
69 mL
Type
reactant
Reaction Step One
Quantity
34.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Commercially available 1,2-dibromoethane (1.0 equiv.) and triethyl phosphite (1.0 equiv.) were heated with microwave irradiation at 160° C. for 20 minutes. The resulting residue was purified by reverse phase high performance liquid chromatography (HPLC) (0.035% TFA in ACN: 0.05% TFA in H2O, C18 column) to give diethyl 2-bromoethylphosphonate as a colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-bromoethylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-bromoethylphosphonate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-bromoethylphosphonate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-bromoethylphosphonate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-bromoethylphosphonate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-bromoethylphosphonate
Customer
Q & A

Q1: How is diethyl 2-bromoethylphosphonate utilized in the synthesis of biologically relevant molecules?

A1: this compound serves as a key building block in synthesizing phosphorus-containing analogs of natural products. For instance, it is used in synthesizing an arsenic-containing phosphonolipid, 1,2-bis(palmitoyloxy)-3-propyl 2-trimethylarsonioethylphosphonate, which is structurally similar to lecithin, a common phospholipid found in cell membranes. [] This synthesis involves reacting this compound with trimethylarsine, followed by hydrolysis and reaction with silver oxide to obtain the final product. []

Q2: Can you elaborate on the role of this compound in developing novel materials with specific properties?

A2: this compound plays a crucial role in synthesizing N-phosphonoethylcarboxypyridines, which are then used to create novel zirconium-based materials. [] The reaction involves nucleophilic substitution of carboxypyridines (like isonicotinic acid and nicotinic acid) with this compound. [] These materials exhibit interesting structural features and properties. For example, one such material with the isonicotinic moiety forms one-dimensional chain structures, while another with the nicotinic moiety forms hybrid layered structures. [] This highlights the potential of this compound in developing new materials with tailored properties.

Q3: Are there applications of this compound in the biomedical field?

A3: Yes, this compound is used in synthesizing spherical phosphorus-containing mesoporous silica (PMPS) particles. [] These PMPS particles demonstrate enhanced hydroxyapatite formation and silicate ion dissolution in simulated body fluid (SBF) due to the incorporated phosphorus. [] These properties are particularly beneficial for biomedical applications such as bone tissue engineering.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.